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Generic Enalapril vs. Renitek: A Bioequivalence
Comparison Guide
This guide provides a detailed comparison of the bioequivalence between generic formulations

of enalapril maleate and the brand-name product, Renitek®. Enalapril is an angiotensin-

converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.

It functions as a prodrug, which is hydrolyzed in the body to its active metabolite, enalaprilat.

Bioequivalence studies are essential to ensure that generic versions of a drug deliver the same

amount of active ingredient to the bloodstream over the same period as the brand-name

counterpart, thus ensuring comparable therapeutic efficacy and safety.

Quantitative Analysis of Pharmacokinetic
Parameters
Bioequivalence is determined by comparing key pharmacokinetic (PK) parameters after

administration of the test (generic) and reference (brand-name) products to healthy volunteers.

The most critical parameters are the area under the plasma concentration-time curve (AUC),

which represents the total drug exposure, and the maximum plasma concentration (Cmax),

which indicates the rate of drug absorption. For enalapril, these parameters are measured for

both the parent drug, enalapril, and its active metabolite, enalaprilat.

Multiple studies have concluded that generic enalapril formulations are bioequivalent to

Renitek®.[1][2][3] This is established when the 90% confidence intervals (CI) for the ratio of
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the geometric means (test/reference) for AUC and Cmax fall within the standard acceptance

range of 80% to 125%.[4]

The following table summarizes the results from representative bioequivalence studies.
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Study
Reference

Analyte
PK
Parameter

Test
Formulation
(Mean ± SD)

Reference
(Renitek®)
(Mean ± SD)

90%
Confidence
Interval
(Test/Refere
nce Ratio)

Najib N, et al.

(2003)[1]
Enalapril

Cmax

(ng/mL)

123.99 ±

46.94

121.28 ±

44.50

97.11% -

114.31%

AUC0-t

(ng·h/mL)

229.47 ±

70.19

218.87 ±

61.26

99.43% -

110.25%

AUC0-∞

(ng·h/mL)

239.38 ±

71.30

230.63 ±

62.48

98.63% -

108.95%

Enalaprilat
Cmax

(ng/mL)
54.41 ± 13.91 53.87 ± 15.02

94.63% -

107.59%

AUC0-t

(ng·h/mL)

496.01 ±

103.54

489.17 ±

104.93

98.43% -

104.25%

AUC0-∞

(ng·h/mL)

572.63 ±

110.82

569.87 ±

117.29

97.97% -

103.65%

S.A. Romero

et al. (2004)

[5]

Enalapril
Cmax

(ng/mL)

118.58 ±

52.38

134.63 ±

56.28

82.26% -

101.58%

AUC0-∞

(ng·h/mL)

287.15 ±

87.20

300.70 ±

82.35

87.42% -

101.49%

Enalaprilat
Cmax

(ng/mL)
70.02 ± 31.90 73.60 ± 30.31

83.56% -

103.46%

AUC0-∞

(ng·h/mL)

682.02 ±

224.70

708.41 ±

213.60

89.20% -

103.91%

Niopas I, et

al. (2003)[2]
Enalaprilat

Cmax

(ng/mL)
62.4 ± 20.3 59.9 ± 20.2

91.0% -

123.4%

AUC0-t

(ng·h/mL)
522.0 ± 147.2 510.6 ± 141.5

88.7% -

118.9%
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AUC0-∞

(ng·h/mL)
586.8 ± 161.4 579.9 ± 155.6

88.0% -

117.6%

Experimental Protocols
The validation of bioequivalence relies on standardized and rigorous experimental designs. The

protocols described in the cited studies generally adhere to the following structure.

Study Design
Bioequivalence studies for enalapril are typically conducted as single-dose, randomized, two-

period, two-sequence, open-label, crossover trials.[2][3][4]

Single-Dose: Volunteers receive a single dose of the test or reference drug.[6]

Randomized Crossover: Each subject receives both the test and reference formulations on

separate occasions, with the order of administration being random. This design allows each

subject to act as their own control, reducing variability.

Washout Period: The two treatment periods are separated by a washout period of at least

one week to ensure the complete elimination of the drug from the body before the next

administration.[5]

Study Population
The studies are conducted in a cohort of healthy adult volunteers, typically between 18 and 45

years of age.[5] The number of subjects usually ranges from 14 to 24 or more to provide

sufficient statistical power.[1][4] All participants undergo a thorough medical screening to

ensure they meet the inclusion criteria and have no contraindications.

Drug Administration and Sample Collection
Fasting Conditions: Volunteers typically fast overnight for at least 10 hours before receiving

the drug and for several hours post-dose to avoid any food-drug interactions.[5][7]

Dosing: A single oral dose of enalapril (e.g., 20 mg) is administered with a standardized

volume of water.[3][7]
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Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant at

predetermined time points. Sampling typically starts before dosing (0 hours) and continues

for up to 36 or 48 hours post-dose.[2] A sufficient number of samples are taken to accurately

define the plasma concentration-time profile, particularly around the expected Tmax for both

enalapril and enalaprilat.[6]

Bioanalytical Method
The concentrations of enalapril and its active metabolite, enalaprilat, in plasma samples are

determined using a validated, sensitive, and specific bioanalytical method. The most common

technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] This

method offers high selectivity and sensitivity, with a typical lower limit of quantification (LLOQ)

around 0.50 ng/mL or 1 ng/mL for both analytes.[5][7] The method is validated for linearity,

accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]

Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters: From the plasma concentration-time data for each subject, the

following PK parameters are calculated using non-compartmental methods: Cmax, Tmax

(time to reach Cmax), AUC0-t (area under the curve from time zero to the last measurable

concentration), and AUC0-∞ (area under the curve extrapolated to infinity).[6]

Statistical Analysis: The primary parameters for bioequivalence assessment, AUC and

Cmax, are log-transformed before statistical analysis. An analysis of variance (ANOVA) is

performed to assess the effects of formulation, period, and sequence.[1] The 90%

confidence intervals for the ratio of the geometric means of the test and reference products

are calculated. For the two products to be considered bioequivalent, these confidence

intervals must lie within the 80% to 125% range.[4]

Experimental Workflow Visualization
The following diagram illustrates the standard workflow of a crossover bioequivalence study for

enalapril.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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